REACTION_CXSMILES
|
[NH4+:1].[OH-].[NH2:3][C:4]1[N:12]=[C:11]2[C:7](=[N:8][CH:9]=[N:10]2)[C:6](=[S:13])[N:5]=1>[OH-].[K+]>[NH2:3][C:4]1[N:12]=[C:11]2[C:7]([NH:8][CH:9]=[N:10]2)=[C:6]([S:13][NH2:1])[N:5]=1 |f:0.1,3.4|
|
Name
|
ice
|
Quantity
|
33.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
2-aminopurine-6-thione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(C2=NC=NC2=N1)=S
|
Name
|
0.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at 0° C.
|
Type
|
STIRRING
|
Details
|
without stirring for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with small amount of water and EtOH
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)SN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |